![molecular formula C14H11FO3S B2518339 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone CAS No. 1378441-13-4](/img/structure/B2518339.png)
2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone is a chemical compound that is part of a broader class of sulfonyl-containing aromatic compounds. These compounds are of interest due to their potential applications in various fields, including materials science and organic synthesis. The presence of the sulfonyl group attached to an aromatic ring can significantly alter the physical and chemical properties of these compounds, making them suitable for specific applications.
Synthesis Analysis
The synthesis of related sulfonyl compounds has been explored in various studies. For instance, the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics involves the use of 4-chloro-4'-fluorobenzophenone as an end-capping agent, which is a compound structurally related to 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone . The process includes a Ni(0) catalytic coupling followed by selective sulfonation, indicating the importance of controlled chemical reactions in obtaining the desired degree of polymerization and sulfonation.
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds is crucial as it dictates their reactivity and potential applications. In the case of (1-fluorovinyl) phenyl sulfoxide, a related compound, its structure allows it to undergo Diels-Alder reactions with very reactive dienes to produce fluorinated-naphthalene derivatives . This reactivity can be attributed to the electronic effects of the sulfonyl and fluorine groups on the aromatic system.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl aromatic compounds is diverse. For example, the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones results in the cleavage of carbon-sulphur and/or carbon-fluorine bonds, leading to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes . This demonstrates the potential for these compounds to participate in various chemical transformations, which could be relevant for the synthesis or modification of 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl aromatic compounds are influenced by their molecular structure. The synthesis of multiblock copolymers using sulfonated poly(4'-phenyl-2,5-benzophenone) oligomers shows that these materials can form flexible transparent films with specific water absorption and proton conductivity properties . Similarly, the structural elucidation of polymers derived from bis(4-fluorophenyl)sulfone indicates that the sulfonyl group can impact the polymer's properties, such as solubility and thermal stability . These insights are valuable for understanding the behavior of 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone in various environments and applications.
Scientific Research Applications
Fuel Cell Membrane Development
Proton Exchange Membranes
Researchers have explored the synthesis and properties of sulfonated poly(arylene ether sulfone)s and related polymers incorporating fluorenyl groups and fluorinated segments for use as proton exchange membranes in fuel cells. These materials exhibit promising proton conductivity, mechanical stability, and chemical resistance, making them suitable for fuel cell applications. The introduction of sulfonic acid groups and fluorinated moieties into the polymer backbones enhances their proton exchange capacity and thermal stability, critical factors for efficient fuel cell operation (Bae, Miyatake, & Watanabe, 2009), (Kim, Robertson, & Guiver, 2009).
Anion Exchange Polymer Electrolytes
The creation of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reactions showcases a novel approach to enhancing membrane performance. This method provides precise control over the introduction of functional groups into the polymer, improving the material's ionic conductivity and stability, essential for energy conversion and storage applications (Kim, Labouriau, & Guiver, 2011).
High Performance and Organosoluble Polymers
The synthesis of novel arylene ether polymers with high glass-transition temperatures and solubility in common organic solvents has been reported. These materials, derived from the strategic incorporation of fluoro and sulfonyl groups, show potential in high-temperature applications and optical materials due to their exceptional thermal stability and transparency (Huang, Liaw, & Chang, 2007).
Advanced Oxidation Process Stability
Research into the stability of fluorotelomer sulfonates under advanced oxidation processes provides insights into the environmental behavior and degradation pathways of fluorinated compounds. This is crucial for understanding the long-term environmental impact and degradation mechanisms of fluorinated polymers and chemicals (Yang, Huang, & Zhang, 2014).
properties
IUPAC Name |
2-(2-fluorophenyl)sulfonyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c15-12-8-4-5-9-14(12)19(17,18)10-13(16)11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKKSXXOCMRZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

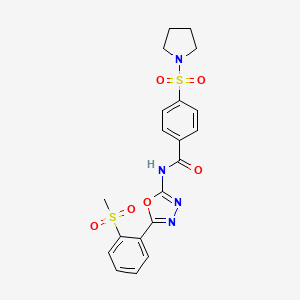
![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)
![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)
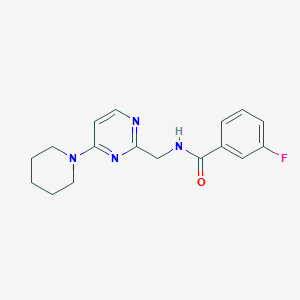
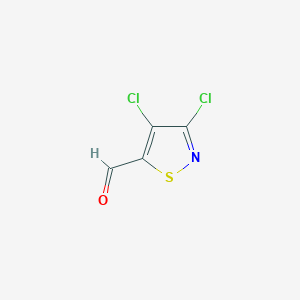
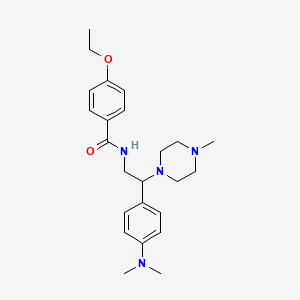
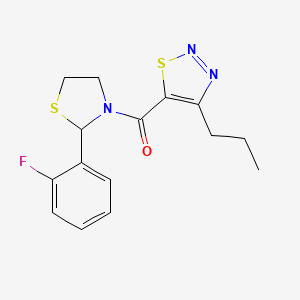
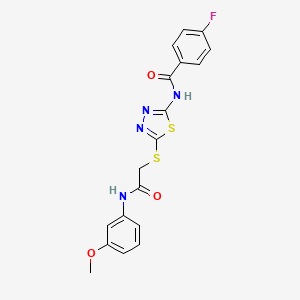
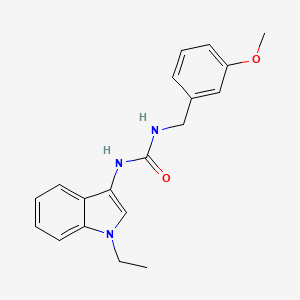
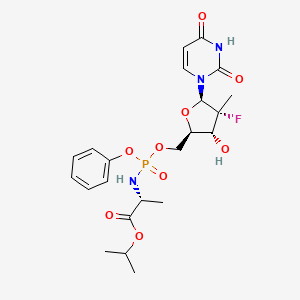
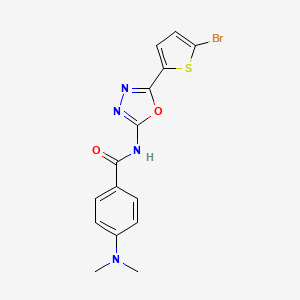
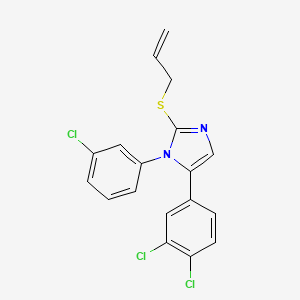
![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)